molecular formula C30H30N2O5 B14092029 1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14092029
M. Wt: 498.6 g/mol
InChI Key: IDIBVWGOASEQFF-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The specific reagents and conditions used in the synthesis can vary, but common steps include the use of boron reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: Its unique structure may make it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

1-(3-methoxy-4-pentoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O5/c1-5-6-7-14-36-23-11-9-20(17-24(23)35-4)27-26-28(33)21-15-18(2)8-10-22(21)37-29(26)30(34)32(27)25-16-19(3)12-13-31-25/h8-13,15-17,27H,5-7,14H2,1-4H3

InChI Key

IDIBVWGOASEQFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=C(C3=O)C=C(C=C5)C)OC

Origin of Product

United States

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